Benazepril

Description

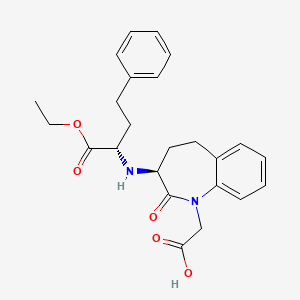

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022645 | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19mg/mL, 1.05e-02 g/L | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86541-75-5 | |

| Record name | Benazepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148-149 °C, 148 - 149 °C | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Interaction: A Technical Guide to Benazepril and the Bradykinin Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and the bradykinin signaling pathway. It elucidates the dual mechanism of action that underpins both the therapeutic efficacy and the characteristic adverse effects of this class of drugs.

Executive Summary

This compound, a prodrug converted to its active metabolite benazeprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). While primarily prescribed for hypertension and congestive heart failure, its mechanism extends beyond the renin-angiotensin-aldosterone system (RAAS).[1][2] ACE, also known as kininase II, is the primary enzyme responsible for the degradation of the potent vasodilator, bradykinin.[3] Consequently, this compound therapy leads to a significant accumulation of bradykinin, which contributes substantially to the drug's antihypertensive effects through vasodilation. However, this same mechanism is responsible for class-specific side effects, including a persistent dry cough and, more seriously, angioedema.[4][5] Understanding this intricate relationship is critical for drug development, patient management, and the exploration of novel therapeutic strategies.

Mechanism of Action: A Tale of Two Pathways

This compound's pharmacological effects are rooted in its modulation of two interconnected enzymatic cascades: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (KKS).

Inhibition of the Renin-Angiotensin-Aldosterone System

The primary therapeutic action of this compound is the suppression of the RAAS. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II elevates blood pressure by directly constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2] Benazeprilat, the active form of this compound, competitively inhibits ACE, leading to decreased plasma levels of angiotensin II.[6] This results in reduced vasopressor activity, decreased aldosterone secretion, and ultimately, a lowering of systemic blood pressure.[2][6]

Potentiation of the Bradykinin Pathway

Simultaneously, ACE (kininase II) plays a crucial role in the Kallikrein-Kinin System by degrading bradykinin into inactive metabolites.[2][3] Bradykinin is a potent vasodilator peptide produced from high-molecular-weight kininogen (HMWK) by the enzyme plasma kallikrein.[7][8] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation in plasma and tissues.[5]

Elevated bradykinin levels activate bradykinin B2 receptors on endothelial cells, stimulating the release of vasodilatory substances such as nitric oxide (NO), prostacyclin (PGI2), and endothelial-derived hyperpolarizing factor (EDHF).[9] This contributes significantly to the blood pressure-lowering effect of this compound.[2] However, this accumulation is also the primary driver of adverse effects like cough and angioedema.[10]

Quantitative Data Presentation

The clinical effects of this compound are dose-dependent. The following tables summarize key quantitative data related to its pharmacokinetics and the clinical incidence of bradykinin-mediated side effects.

Pharmacokinetics of this compound and Benazeprilat

This compound is a prodrug that is almost completely metabolized in the liver to its active diacid metabolite, benazeprilat.[2]

| Parameter | This compound | Benazeprilat (Active Metabolite) | Reference |

| Tmax (Peak Plasma Time) | ~1 hour | 1 - 2 hours (fasting), up to 4 hours (with food) | [2] |

| Protein Binding | ~96.7% | ~95.3% | [2] |

| Effective Half-life | 0.4 - 0.8 hours | 10 - 11 hours | [2][11] |

| Elimination | Predominantly renal excretion | Predominantly renal excretion | [2] |

Incidence of Bradykinin-Mediated Adverse Effects

The accumulation of bradykinin is directly linked to specific adverse events.

| Adverse Effect | Incidence Rate with ACE Inhibitors | Notes | Reference |

| Dry Cough | 5% to 35% | Persistent, nonproductive cough, presumably due to bradykinin accumulation in the respiratory tract. Resolves after discontinuation. | [2][10][12] |

| Angioedema | 0.1% to 0.7% (in Caucasians) | Potentially life-threatening swelling of the face, lips, and airways. Risk is 3 to 4.6 times higher in Black patients. | [9][12][13] |

Experimental Protocols

Investigating the this compound-bradykinin interaction requires specific assays to measure enzyme activity and peptide concentrations.

Protocol: In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound like benazeprilat against ACE using a fluorogenic substrate.

Objective: To determine the IC50 value of an inhibitor for Angiotensin-Converting Enzyme.

Materials:

-

Purified ACE enzyme

-

ACE inhibitor (e.g., benazeprilat, captopril as a positive control)

-

Fluorogenic substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

-

Assay buffer (e.g., 0.15 M Tris-HCl, pH 8.3, with 0.1 mM ZnCl2)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the ACE enzyme in assay buffer.

-

Prepare serial dilutions of the test inhibitor (benazeprilat) and a reference inhibitor (captopril) in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Procedure:

-

To each well of the microplate, add 40 µL of the inhibitor dilution (or buffer for control wells).

-

Add 40 µL of the ACE enzyme working solution to all wells except for the substrate blank.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) every minute for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percentage of ACE inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]

-

Protocol: Measurement of Bradykinin by LC-MS/MS

Measuring bradykinin in plasma is challenging due to its very short half-life and ex vivo generation. This protocol requires meticulous sample handling.

Objective: To quantify bradykinin and its metabolites in human plasma.

Materials:

-

Blood collection tubes containing a cocktail of protease inhibitors (e.g., EDTA, and specific kininase inhibitors).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Stable isotope-labeled internal standards for bradykinin and its metabolites.

-

Solid Phase Extraction (SPE) cartridges for sample clean-up.

-

Reagents for protein precipitation (e.g., acetonitrile).

Methodology:

-

Sample Collection and Handling (Critical Step):

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add internal standards to the plasma.

-

Perform protein precipitation using an organic solvent.

-

Further purify the sample using Solid Phase Extraction (SPE) to remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate bradykinin and its metabolites using a suitable HPLC column and gradient elution.

-

Detect and quantify the analytes using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[16][17]

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of bradykinin standards.

-

Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

-

Signaling Pathways and Relationships

Bradykinin B2 Receptor Downstream Signaling

The accumulation of bradykinin from ACE inhibition leads to enhanced activation of the B2 receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream pathways resulting in the production of vasodilators.

Conclusion

The interaction between this compound and the bradykinin pathway is a classic example of a drug's multifaceted mechanism of action. The inhibition of ACE by benazeprilat creates a dual effect: the therapeutically desirable reduction of angiotensin II and the simultaneous, consequential accumulation of bradykinin. This elevation of bradykinin is not a side effect in the traditional sense but an integral part of the drug's antihypertensive efficacy, contributing to vasodilation. However, this same mechanism is inextricably linked to the potential for adverse effects, namely cough and angioedema. For researchers and drug development professionals, this dual pathway interaction underscores the importance of understanding the full spectrum of a drug's enzymatic targets and the physiological consequences of their modulation. Future research may focus on strategies to dissociate the therapeutic cardiovascular benefits of bradykinin potentiation from its adverse effects.

References

- 1. proteopedia.org [proteopedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are the side effects of this compound? [synapse.patsnap.com]

- 5. biomedicus.gr [biomedicus.gr]

- 6. drugs.com [drugs.com]

- 7. A Comprehensive Review of Bradykinin-Induced Angioedema Versus Histamine-Induced Angioedema in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Bradykinin-Mediated Angioedema Induced by Commonly Used Cardiovascular Drugs | MDPI [mdpi.com]

- 10. This compound | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACE-inhibitory activity assay: IC50 [protocols.io]

- 15. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brighamandwomens.org [brighamandwomens.org]

- 17. medrxiv.org [medrxiv.org]

Beyond ACE: An In-depth Technical Guide to the Cellular Targets of Benazepril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of benazepril that extend beyond its well-established role as an angiotensin-converting enzyme (ACE) inhibitor. By exploring these alternative mechanisms, this document aims to provide researchers, scientists, and drug development professionals with a deeper understanding of this compound's pleiotropic effects and to inform the development of novel therapeutic strategies.

Modulation of Intracellular Signaling Pathways

This compound has been shown to influence several key intracellular signaling pathways independent of its effects on the renin-angiotensin system. These interactions contribute to its anti-inflammatory, anti-hypertrophic, and cardioprotective properties.

Downregulation of NF-κB and TGF-β Signaling

This compound has demonstrated significant anti-inflammatory effects by downregulating the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) signaling pathways. In a study on rats with left ventricular hypertrophy, this compound treatment led to a significant attenuation of protein levels of inflammatory and fibrotic markers regulated by these pathways[1][2].

Quantitative Data on this compound's Effect on NF-κB and TGF-β Pathways

| Parameter | Model | Treatment | Outcome | Reference |

| Protein Levels of TNF-α and VCAM-1 | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |

| TGF-β Gene Expression | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |

| NF-κB and Smad Activation | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |

| Intracellular ROS Production | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |

Experimental Protocol: Western Blot for NF-κB p65 and TGF-β1

A standard Western blot protocol would be employed to assess the protein expression of key components of the NF-κB and TGF-β pathways.

-

Tissue Homogenization: Left ventricular tissue from sham, hypertrophic, and this compound-treated rats is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-NF-κB p65, TGF-β1, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathway Diagram: this compound's Inhibition of NF-κB and TGF-β Signaling

Caption: this compound's inhibitory effect on ROS production, leading to the downregulation of NF-κB and TGF-β signaling pathways.

Activation of the PI3K/Akt Signaling Pathway

This compound has been shown to exert cardioprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and is implicated in protecting against doxorubicin-induced cardiotoxicity.

Quantitative Data on this compound's Effect on the PI3K/Akt Pathway in H9c2 Cardiomyocytes

| Parameter | Condition | Treatment | Result | p-value | Reference |

| Cell Viability | Doxorubicin (2 µM) | This compound (1 µM) | 34.2 ± 4.2% increase | <0.01 | [3] |

| Apoptotic Rate | Doxorubicin (2 µM) | This compound (1 µM) | Decreased from 45.5 ± 4.82% to 25.8 ± 2.1% | <0.05 | [3] |

| LDH Release | Doxorubicin (2 µM) | This compound (1 µM) | Significantly inhibited | - | [3] |

| Akt Phosphorylation | Doxorubicin (2 µM) | This compound (1 µM) | Significantly recovered | <0.05 | [3] |

Experimental Protocol: Analysis of Akt Phosphorylation in H9c2 Cells

-

Cell Culture and Treatment: H9c2 rat embryonic cardiac myoblast cells are cultured to 80% confluence. Cells are pretreated with this compound-HCl (1 µM) for 1 hour, followed by treatment with doxorubicin (DOX; 2 µM) for 24 hours.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration is determined by BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Bands are visualized using ECL and quantified by densitometry. The ratio of p-Akt to total Akt is calculated.

-

Signaling Pathway Diagram: this compound's Cardioprotective Effect via the PI3K/Akt Pathway

Caption: this compound counteracts doxorubicin-induced cardiotoxicity by activating the PI3K/Akt cell survival pathway.

Effects on Endothelial Function and Vasoactive Mediators

This compound's influence extends to the endothelium, where it modulates the production of key vasoactive substances, contributing to its antihypertensive and vasoprotective effects.

Improvement of Endothelial Function

In hypertensive patients with endothelial dysfunction, this compound has been shown to improve flow-mediated dilatation (FMD), a marker of endothelial health.

Quantitative Data on this compound's Effect on Endothelial Function

| Patient Group | Baseline FMD (%) | FMD after 10mg this compound (acute) (%) | p-value | Reference |

| Hypertensive with abnormal FMD (n=12) | 2.4 ± 2.5 | 5.08 ± 2.4 | < 0.05 |

Experimental Protocol: Flow-Mediated Dilatation (FMD) Measurement

-

Patient Preparation: Patients rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

-

Baseline Imaging: The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline artery diameter and blood flow velocity are recorded.

-

Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored for at least 3 minutes to record the maximum dilatation.

-

FMD Calculation: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter during reactive hyperemia.

Modulation of Nitric Oxide and cGMP

This compound treatment has been associated with increased levels of nitric oxide (NO) metabolites (NOx) and cyclic guanosine monophosphate (cGMP) in the setting of cardiac ischemia, suggesting a role in promoting vasodilation and reducing inflammation.

Quantitative Data on this compound's Effect on NO and cGMP

| Condition | Treatment | Change in NOx | Change in cGMP | p-value | Reference |

| Cardiac Ischemia (Rats) | This compound | Significantly increased | Significantly increased | < 0.05 | [4] |

Experimental Protocol: Measurement of NOx and cGMP in Cardiac Interstitial Fluid

-

Microdialysis Probe Implantation: A microdialysis probe is implanted into the left ventricular myocardium of anesthetized rats.

-

Perfusion: The probe is perfused with a physiological salt solution at a low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after inducing myocardial ischemia and after oral administration of this compound.

-

NOx and cGMP Analysis: The concentrations of NOx (nitrite and nitrate) and cGMP in the dialysate are measured using commercially available assay kits (e.g., Griess assay for NOx and ELISA for cGMP).

Proteomic Evidence for Non-ACE Targets

A recent proteomics study on neuroblastoma cells has provided direct evidence of this compound's ability to modulate the expression of proteins unrelated to the renin-angiotensin system.

Proteins Upregulated by this compound in Neuroblastoma Cells

| Protein | Function | Reference |

| Low-density lipoprotein-receptor-related protein 1B (LRP1B) | Tumor suppressor, potential role in Alzheimer's disease | |

| 14-3-3 protein zeta/delta | Regulation of signal transduction, cell cycle, and apoptosis | |

| Calreticulin | Calcium homeostasis, protein folding |

Experimental Protocol: Proteomic Analysis of this compound-Treated Cells

-

Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with this compound HCl.

-

Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequences of the peptides.

-

Protein Identification and Quantification: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Label-free or label-based quantification methods are used to determine the relative abundance of proteins between control and this compound-treated samples.

-

Western Blot Validation: The differential expression of selected proteins is validated by Western blotting using specific antibodies.

Other Potential Non-ACE Cellular Targets

The following are additional cellular targets and pathways that have been implicated in the non-ACE-mediated effects of this compound, though further research is needed to fully elucidate the mechanisms and clinical significance.

-

Prostaglandin Synthesis: At higher concentrations, this compound has been shown to antagonize vasocontraction induced by prostaglandin F2 alpha[5].

-

Endothelin-Converting Enzyme (ECE): Simultaneous inhibition of ACE and ECE has an additive antihypertensive effect in normotensive rats, suggesting a potential interaction between this compound and the endothelin system[6].

Conclusion

The evidence presented in this technical guide clearly demonstrates that the cellular and molecular effects of this compound extend beyond its primary mechanism of ACE inhibition. The modulation of key signaling pathways such as NF-κB, TGF-β, and PI3K/Akt, coupled with its influence on endothelial function, vasoactive mediators, and the expression of a variety of proteins, underscores the pleiotropic nature of this drug. A comprehensive understanding of these non-ACE targets is critical for the rational design of future therapeutic strategies and for repositioning existing drugs for new indications. Further research, particularly utilizing advanced proteomic and metabolomic approaches, will undoubtedly continue to uncover the intricate molecular interactions of this compound and other ACE inhibitors, paving the way for more targeted and effective treatments for a range of cardiovascular and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound HCl USP and Hydrochlorothiazide USP Tablets [dailymed.nlm.nih.gov]

- 5. Beneficial effects of combined this compound-amlodipine on cardiac nitric oxide, cGMP, and TNF-alpha production after cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bottom up proteomics reveals novel differentiation proteins in neuroblastoma cells treated with 13-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Modulating the Renin-Angiotensin System: A Technical Guide to the Action of Benazepril

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis, and its pharmacological modulation by the angiotensin-converting enzyme (ACE) inhibitor, benazepril. We will explore the biochemical cascade of the RAS, the precise mechanism of action of this compound, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity.

The Renin-Angiotensin System (RAS): A Detailed Overview

The Renin-Angiotensin System is a complex enzymatic cascade that plays a central role in the regulation of blood pressure, vascular resistance, and fluid and electrolyte balance.[1][2] Its activation begins in the kidneys in response to stimuli such as decreased arterial pressure, reduced sodium delivery to the distal tubules, or sympathetic nervous system stimulation.[2][3]

The classical pathway proceeds as follows:

-

Renin Release : Juxtaglomerular cells in the kidney release the enzyme renin into circulation.[1]

-

Angiotensin I Formation : Renin cleaves its substrate, angiotensinogen (a protein produced by the liver), to form the inactive decapeptide, angiotensin I.[1][3]

-

Angiotensin II Formation : As angiotensin I circulates, particularly through the lungs, Angiotensin-Converting Enzyme (ACE) cleaves two amino acids to form the highly active octapeptide, angiotensin II (Ang II).[1][3]

-

Effector Actions of Angiotensin II : Ang II is the primary effector molecule of the RAS. It binds predominantly to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor, initiating a cascade of physiological responses.[4][5] These include potent vasoconstriction of arterioles, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased vasopressin release, all of which contribute to an elevation in blood pressure.[1][5]

Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. Therefore, ACE activity not only generates a vasoconstrictor (Ang II) but also removes a vasodilator (bradykinin).

This compound: Mechanism of Action

This compound is a prodrug that, upon oral administration, is metabolized, primarily in the liver, by cleavage of its ester group to form its active metabolite, benazeprilat . Benazeprilat is a potent, non-sulfhydryl ACE inhibitor.

The primary mechanism of action of benazeprilat is the competitive inhibition of ACE. This inhibition has two major consequences:

-

Decreased Angiotensin II Production : By blocking the conversion of angiotensin I to angiotensin II, benazeprilat reduces the circulating and tissue levels of Ang II. This leads to a reduction in the downstream effects of Ang II, including decreased arteriolar vasoconstriction and reduced aldosterone secretion. The latter effect mitigates sodium and water retention.

-

Increased Bradykinin Levels : By inhibiting ACE (kininase II), benazeprilat prevents the degradation of bradykinin. The resulting increase in bradykinin levels contributes to the antihypertensive effect through vasodilation.

The net effect is a reduction in total peripheral vascular resistance and a lowering of blood pressure. Notably, this compound has been shown to have an antihypertensive effect even in patients with low-renin hypertension.

Pharmacology of this compound

Pharmacodynamics

Single or multiple doses of this compound at 10 mg or more result in at least 80% to 90% inhibition of plasma ACE activity for a minimum of 24 hours post-administration. This sustained inhibition of the pressor response to exogenous angiotensin I is a key pharmacodynamic feature.

Pharmacokinetics

This compound's pharmacokinetics are approximately dose-proportional within the 10 to 80 mg range. The key pharmacokinetic parameters for this compound and its active metabolite, benazeprilat, are summarized below.

| Parameter | This compound | Benazeprilat (Active Metabolite) | Reference(s) |

| Time to Peak (Tmax) | 0.5 - 1 hour | 1 - 2 hours (fasting)2 - 4 hours (with food) | |

| Effect of Food | Bioavailability unaffected | Tmax delayed | |

| Metabolism | Almost completely metabolized (primarily in the liver) to benazeprilat via esterase cleavage. | Undergoes glucuronidation. | |

| Serum Protein Binding | ~96.7% | ~95.3% | |

| Effective Half-life (t½) | N/A | 10 - 11 hours (accumulation half-life) | |

| Terminal Half-life (t½) | N/A | ~17.3 hours (from a single-dose study) | |

| Time to Steady State | N/A | 2 - 3 days with once-daily dosing | |

| Elimination | Predominantly renal excretion (as metabolites). | Predominantly renal excretion. Non-renal (biliary) excretion accounts for ~11-12%. |

Clinical Efficacy Data

This compound has demonstrated efficacy in lowering blood pressure in patients with mild to moderate hypertension. Its effect is comparable to other antihypertensive agents and can be enhanced when used in combination with diuretics.

| Study Design | Patient Population | Treatment Arms | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |

| Multicenter, Randomized, Placebo-Controlled | 206 patients with mild to moderate hypertension | This compound 20 mg/day | -12.2 / -7.7 mm Hg | |

| Hydrochlorothiazide 25 mg/day | -13.4 / -7.5 mm Hg | |||

| Placebo | (Not significantly different from lower this compound doses) | |||

| Review of Clinical Trials | Patients with mild to moderately severe hypertension | This compound 10-20 mg/day (typical dose) | Effective BP reduction, equivalent to captopril, enalapril, nifedipine, or propranolol. | |

| Review of Clinical Trials | Patients aged 55 and over with mild to moderate hypertension | This compound | Effective antihypertensive therapy, comparable to younger patients and well-tolerated. |

Key Experimental Protocols

Characterizing the interaction of benazeprilat with the RAS involves several key experimental assays.

Protocol: In Vitro ACE Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50). A common method utilizes a synthetic substrate, N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Principle : ACE cleaves FAPGG into FAP and glycyl-glycine (GG). This hydrolysis results in a decrease in absorbance at 340 nm, which is directly proportional to ACE activity.[3]

Methodology :

-

Reagent Preparation : Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing the FAPGG substrate (e.g., 0.8 mM).

-

Enzyme and Inhibitor Incubation : In a microplate well or cuvette, combine a fixed concentration of ACE (e.g., from rabbit lung) with varying concentrations of the inhibitor (benazeprilat). Include control wells with no inhibitor (100% activity) and no enzyme (blank).

-

Reaction Initiation : Add the FAPGG substrate solution to all wells to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).

-

Absorbance Reading : Measure the decrease in absorbance at 340 nm using a spectrophotometer or microplate reader.[3]

-

Calculation : Calculate the percentage of ACE inhibition for each concentration of benazeprilat relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Measurement of Plasma Renin Activity (PRA)

PRA is quantified by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. The generated angiotensin I is then typically measured by radioimmunoassay (RIA).

Principle : Plasma samples are incubated under conditions that inhibit the conversion of Angiotensin I to Angiotensin II (using an ACE inhibitor) and its degradation. The amount of Angiotensin I generated over time is proportional to the renin activity in the sample.[1]

Methodology :

-

Sample Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at low temperature to separate plasma.

-

Incubation Setup : Divide each plasma sample into two aliquots. One is incubated at 37°C (to allow for enzymatic generation of Ang I), and the other is kept at 0-4°C (to serve as a baseline blank). The incubation is performed at an optimal pH for renin (e.g., pH 5.7-6.0) in the presence of enzyme inhibitors (e.g., EDTA, DFP) to block angiotensinases and converting enzyme.[1]

-

Angiotensin I Radioimmunoassay (RIA) :

-

Following incubation (e.g., 1-3 hours), the reaction is stopped.

-

The concentration of Angiotensin I in both the 37°C and 4°C samples is measured using a competitive RIA.

-

Known amounts of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) and an Ang I-specific antibody are added to the samples.

-

The unlabeled Ang I generated in the plasma competes with the radiolabeled Ang I for antibody binding sites.

-

Antibody-bound and free Ang I are separated (e.g., using dextran-coated charcoal), and the radioactivity of the bound fraction is measured.

-

-

Calculation : A standard curve is generated using known concentrations of Ang I. The concentration of Ang I in the plasma samples is determined by interpolation. PRA is calculated by subtracting the baseline Ang I concentration (4°C sample) from the post-incubation concentration (37°C sample) and is expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).

Protocol: Quantification of Angiotensin II Levels

Measuring the direct downstream product of ACE, Angiotensin II, is crucial for assessing the in vivo efficacy of this compound. This is commonly performed using ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Enzyme-Linked Immunosorbent Assay (ELISA)

Principle : A competitive ELISA format is typically used. Ang II in the sample competes with a fixed amount of labeled (e.g., biotinylated) Ang II for binding sites on a microplate pre-coated with an Ang II-specific antibody. The signal is inversely proportional to the amount of Ang II in the sample.[4]

Methodology :

-

Sample Preparation : Collect plasma with protease inhibitors. Samples may require solid-phase extraction (e.g., using C18 cartridges) to concentrate the peptide and remove interfering plasma components.[2]

-

Assay Procedure :

-

Add standards and prepared samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of biotinylated Ang II to each well and incubate.

-

Wash the plate to remove unbound components.

-

Add a streptavidin-HRP conjugate, which binds to the captured biotinylated Ang II.

-

Wash again and add a TMB substrate. The HRP enzyme converts the substrate to produce a colored product.[4]

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

-

Calculation : The concentration of Ang II in the samples is determined by comparing their absorbance to a standard curve.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle : LC-MS/MS provides high sensitivity and specificity for quantifying peptides. The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is ionized and analyzed by a tandem mass spectrometer, which identifies and quantifies Ang II based on its specific mass-to-charge ratio and fragmentation pattern.

Methodology :

-

Sample Preparation : Similar to ELISA, plasma samples are collected with protease inhibitors and typically undergo solid-phase extraction to clean up and concentrate the sample. An internal standard (e.g., stable isotope-labeled Ang II) is added for accurate quantification.

-

LC Separation : The extracted sample is injected into an HPLC system, typically with a C18 reversed-phase column, to separate Ang II from other components.

-

MS/MS Detection : The separated components are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (corresponding to Ang II) is selected, fragmented, and a specific product ion is monitored for quantification.

-

Calculation : The amount of endogenous Ang II is quantified by comparing the signal intensity of its product ion to that of the known concentration of the co-eluting internal standard.

References

An In-depth Technical Guide to the Effects of Benazepril on Cardiac Remodeling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of the molecular mechanisms through which benazepril, an angiotensin-converting enzyme (ACE) inhibitor, mitigates adverse cardiac remodeling. It synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and visually represents the core signaling pathways involved.

Executive Summary

Cardiac remodeling, a compensatory response to cardiac injury or stress, often leads to progressive heart failure. This compound, by inhibiting the renin-angiotensin-aldosterone system (RAAS), exerts significant cardioprotective effects that extend beyond blood pressure control. This document elucidates the intricate signaling pathways modulated by this compound, including the canonical RAAS pathway and its downstream effectors such as the Transforming Growth Factor-β (TGF-β), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. Through these mechanisms, this compound attenuates cardiac hypertrophy, fibrosis, inflammation, and apoptosis, thereby preserving cardiac function.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of cardiac remodeling, compiled from studies in animal models and human patients.

Table 2.1: Effects of this compound on Cardiac Hypertrophy and Function in Spontaneously Hypertensive Rats (SHR)

| Parameter | Control (SHR) | This compound (10 mg/kg/day) | Percent Change | p-value | Reference |

| Whole Heart Weight (g) | 1.45 ± 0.04 | 1.28 ± 0.03 | -11.7% | <0.05 | [1] |

| Left Ventricle Weight (g) | 1.08 ± 0.03 | 0.94 ± 0.02 | -13.0% | <0.05 | [1] |

| Total Protein Content (mg/LV) | 189 ± 7 | 165 ± 5 | -12.7% | <0.05 | [1] |

Table 2.2: Effects of this compound on Left Ventricular Remodeling in Patients with Valvular Heart Failure

| Parameter | Control | This compound | p-value | Reference |

| LVEDD (mm) | 60.8 ± 8.9 | 53.2 ± 6.1 | <0.01 | [2] |

| LVESD (mm) | 49.2 ± 7.2 | 44.5 ± 6.9 | <0.01 | [2] |

| LVFS (%) | 20.1 ± 4.9 | 24.2 ± 5.4 | <0.01 | [2] |

LVEDD: Left Ventricular End-Diastolic Diameter; LVESD: Left Ventricular End-Systolic Diameter; LVFS: Left Ventricular Fractional Shortening.

Table 2.3: Effects of this compound on Myocardial Fibrosis and Related Gene Expression in a Rat Model of Left Ventricular Hypertrophy

| Parameter | LV Hypertrophy | LV Hypertrophy + this compound (1 mg/kg) | Reference |

| Collagen Type I (protein level) | Significantly Increased | Significantly Attenuated | [3] |

| Collagen Type III (protein level) | Significantly Increased | Significantly Attenuated | [3] |

| TGF-β (gene expression) | Significantly Increased | Significantly Attenuated | [3] |

Table 2.4: Effects of this compound on Apoptosis and PI3K/Akt Signaling in Doxorubicin-Treated H9c2 Cardiomyocytes

| Parameter | Doxorubicin (2 µM) | Doxorubicin + this compound (1 µM) | p-value | Reference |

| Apoptotic Rate (%) | 45.5 ± 4.82 | 25.8 ± 2.1 | <0.05 | [4] |

| Phospho-Akt/Total Akt Ratio | Significantly Reduced | Significantly Recovered | <0.05 | [4] |

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE), which has profound downstream effects on multiple signaling cascades integral to cardiac remodeling.

The Renin-Angiotensin-Aldosterone System (RAAS)

This compound directly inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor and pro-remodeling molecule, angiotensin II (Ang II). This action is central to its therapeutic effects.[1]

Caption: this compound inhibits ACE, blocking Angiotensin II production and subsequent cardiac remodeling.

The TGF-β/Smad Signaling Pathway

Ang II is a known inducer of TGF-β1, a key profibrotic cytokine. This compound, by reducing Ang II levels, downregulates the TGF-β/Smad pathway, leading to decreased synthesis of extracellular matrix proteins like collagen, thereby mitigating cardiac fibrosis.[3]

Caption: this compound indirectly inhibits the pro-fibrotic TGF-β/Smad pathway by reducing Angiotensin II.

The NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by down-regulating the NF-κB signaling pathway.[3] This is likely mediated through the reduction of Ang II-induced reactive oxygen species (ROS), which are potent activators of NF-κB.

Caption: this compound attenuates the pro-inflammatory NF-κB pathway, partly via ROS reduction.

The PI3K/Akt Signaling Pathway

This compound can protect cardiomyocytes from apoptosis by activating the pro-survival PI3K/Akt signaling pathway. Studies have shown that this compound can counteract doxorubicin-induced reduction in Akt phosphorylation, thereby promoting cell survival.[4]

Caption: this compound promotes cardiomyocyte survival by activating the pro-survival PI3K/Akt pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiac remodeling.

Animal Model: Aortic Coarctation-Induced Left Ventricular Hypertrophy in Rats

-

Objective: To induce pressure-overload cardiac hypertrophy to study the effects of this compound.

-

Procedure:

-

Animal Preparation: Male Wistar rats (200-250g) are anesthetized (e.g., ketamine/xylazine cocktail, intraperitoneally).

-

Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A metallic clip with a specific internal diameter (e.g., 0.6 mm) is placed on the ascending aorta between the brachiocephalic trunk and the left common carotid artery to create a constriction.[5] Sham-operated animals undergo the same procedure without the clip placement.

-

Post-operative Care: Animals are monitored during recovery and receive appropriate analgesics.

-

Treatment: this compound (e.g., 1 mg/kg) or vehicle is administered daily by oral gavage for a specified period (e.g., 4 weeks), starting at a designated time post-surgery.[3]

-

Endpoint Analysis: At the end of the treatment period, hearts are harvested for morphological, histological, and molecular analyses.

-

Western Blotting for PI3K/Akt Pathway Proteins

-

Objective: To quantify the expression and phosphorylation status of Akt in cardiomyocyte cell lysates.

-

Procedure:

-

Cell Culture and Treatment: H9c2 rat embryonic cardiac myoblasts are cultured under standard conditions. Cells are pretreated with this compound hydrochloride (e.g., 1 µM) for 1 hour, followed by treatment with an inducing agent like doxorubicin (e.g., 2 µM) for 24 hours.[4]

-

Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against total Akt and phosphorylated Akt (e.g., p-Akt Ser473).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the ratio of phosphorylated protein to total protein.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

-

Objective: To assess the enzymatic activity of matrix metalloproteinases (MMPs) in cardiac tissue.

-

Procedure:

-

Sample Preparation: Cardiac tissue is homogenized in an extraction buffer. Protein concentration is determined.

-

Electrophoresis: Protein samples (e.g., 20 µg) are loaded onto a non-reducing SDS-polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/mL).

-

Renaturation and Development: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS and allow enzyme renaturation. The gel is then incubated overnight at 37°C in a developing buffer containing CaCl2 and ZnCl2, which are necessary for MMP activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weights of the bands correspond to pro- and active forms of MMP-2 and MMP-9.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

-

Objective: To detect the DNA-binding activity of NF-κB in nuclear extracts from cardiac tissue, indicating its activation.

-

Procedure:

-

Nuclear Extract Preparation: Nuclear proteins are isolated from cardiac tissue or cells using a specialized extraction kit or protocol that ensures separation from cytosolic components.

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding sequence is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex. The specificity of the binding is confirmed by competition with an unlabeled consensus oligonucleotide.

-

Conclusion

This compound's efficacy in mitigating adverse cardiac remodeling is a multifactorial process orchestrated through its primary inhibition of the renin-angiotensin-aldosterone system. This foundational action cascades into the modulation of critical downstream signaling pathways, including the TGF-β/Smad, NF-κB, and PI3K/Akt pathways. The collective impact of these molecular effects is a significant reduction in cardiac hypertrophy, fibrosis, inflammation, and apoptosis. The quantitative data and experimental models presented in this guide provide a robust framework for understanding and further investigating the cardioprotective mechanisms of this compound, offering valuable insights for the development of novel therapeutic strategies for heart failure.

References

- 1. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. The spontaneously hypertensive rat as a model of the transition from compensated left ventricular hypertrophy to failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Benazepril's Antihypertensive Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antihypertensive efficacy of benazepril. It details the core signaling pathways, presents key quantitative data from pharmacokinetic and pharmacodynamic studies, and outlines the experimental protocols used to characterize this widely prescribed angiotensin-converting enzyme (ACE) inhibitor.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that, upon oral administration, undergoes rapid absorption and subsequent hydrolysis, primarily in the liver, to form its active metabolite, benazeprilat .[1][2][3] Benazeprilat is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE).[4] The antihypertensive effect of this compound is primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

The key molecular interaction involves benazeprilat competitively binding to the active site of ACE, preventing it from catalyzing the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II.[2] Angiotensin II is the principal effector molecule of the RAAS, exerting powerful physiological effects:

-

Potent Vasoconstriction: Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, leading to their contraction and a subsequent increase in systemic vascular resistance and blood pressure.[5][4]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water in the renal tubules, thereby increasing blood volume and pressure.[5][4]

By inhibiting ACE, benazeprilat leads to:

-

Decreased Plasma Angiotensin II Levels: This results in vasodilation (relaxation of blood vessels) and a reduction in total peripheral resistance.[2]

-

Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, contributing to a reduction in blood volume.[2][5]

The net result of these actions is a sustained reduction in both systolic and diastolic blood pressure.[4] While the primary mechanism is the suppression of the RAAS, this compound has also been shown to have an antihypertensive effect in patients with low-renin hypertension.[4] Additionally, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of this enzyme may lead to increased bradykinin levels, which could further contribute to the blood pressure-lowering effect, although the precise role remains to be fully elucidated.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The efficacy and dosing regimen of this compound are informed by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.

Pharmacokinetic Parameters

This compound is rapidly absorbed and converted to benazeprilat. The following tables summarize key pharmacokinetic parameters in adult humans.

| Parameter | This compound (Prodrug) | Benazeprilat (Active Metabolite) | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 1.0 - 2.0 hours (fasting) 2.0 - 4.0 hours (with food) | [1][3] |

| Protein Binding | ~96.7% | ~95.3% | [1][2][3] |

| Effective Half-life (accumulation) | N/A | 10 - 11 hours | [1][3] |

| Elimination | Primarily metabolized | Predominantly renal excretion | [1][2] |

| Bioavailability (oral) | At least 37% | Not directly applicable | [2][3] |

Table 1: Pharmacokinetic Profile of this compound and Benazeprilat.

Pharmacodynamic Parameters

The pharmacodynamic effect is characterized by potent and sustained ACE inhibition, leading to clinically significant blood pressure reduction.

| Parameter | Value | Conditions | Source(s) |

| Plasma ACE Inhibition | ≥80% - 90% | Single or multiple doses of ≥10 mg | [4] |

| Duration of ACE Inhibition | At least 24 hours | Doses of ≥10 mg | [4] |

| Peak Blood Pressure Reduction | Occurs 2-4 hours post-dose | Single-dose studies | [4] |

| Trough Blood Pressure Reduction (Systolic) | 6 - 12 mmHg | Once-daily doses (20-80 mg) | [4] |

| Trough Blood Pressure Reduction (Diastolic) | 4 - 7 mmHg | Once-daily doses (20-80 mg) | [4] |

| IC50 (Benazeprilat) | ~4.3 mmol/L | In vitro, feline plasma | [6] |

Table 2: Pharmacodynamic Profile of this compound. (Note: IC50 value is from a study in cats and serves to quantify the high affinity of benazeprilat for ACE).

Experimental Protocols

The characterization of this compound's molecular activity relies on standardized in vitro and in vivo experimental models.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against ACE. The assay is based on the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) to produce hippuric acid (HA).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

Benazeprilat (or other test inhibitor)

-

Sodium borate buffer (100 mM, pH 8.3) with 300 mM NaCl

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

UV/Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in the sodium borate buffer.

-

Prepare a stock solution of HHL (e.g., 5 mM) in the sodium borate buffer.

-

Prepare a series of dilutions of benazeprilat in the buffer to test a range of concentrations. A positive control (e.g., captopril) and a negative control (buffer only) should be included.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a microcentrifuge tube, add 20 µL of ACE solution (100 mU/mL) to 40 µL of the benazeprilat dilution (or control).

-

Incubate the mixture at 37°C for 5-10 minutes.[7]

-

-

Enzymatic Reaction:

-

Reaction Termination:

-

Stop the reaction by adding 250 µL of 1 M HCl.[9]

-

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to the tube, vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to separate the phases.

-

-

Quantification:

-

Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness (e.g., at room temperature or under a gentle stream of nitrogen).

-

Re-dissolve the dried hippuric acid in 1.0-3.0 mL of distilled water or buffer.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.[8]

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Antihypertensive Effect Assessment in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used preclinical model for essential hypertension. This protocol outlines the direct measurement of blood pressure.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Anesthetic (e.g., ketamine/diazepam combination)

-

Polyethylene catheters

-

Pressure transducer and data acquisition system

-

This compound solution for oral gavage

Procedure:

-

Surgical Instrumentation:

-

Anesthetize the SHR according to approved institutional animal care protocols.

-

Surgically implant a polyethylene catheter into the abdominal aorta via the femoral artery for direct blood pressure measurement.[10]

-

Exteriorize the catheter at the back of the neck to allow for connection to the recording equipment while the animal is conscious and freely moving.

-

Allow the animal to recover from surgery for at least 3 days.[10]

-

-

Baseline Blood Pressure Recording:

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

-

Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a defined period (e.g., 24 hours) in the conscious, unrestrained rat to establish a stable baseline.

-

-

Drug Administration:

-

Administer a single dose of this compound (or vehicle control) via oral gavage at a clinically relevant dose.

-

-

Post-Dose Blood Pressure Monitoring:

-

Continuously record SBP, DBP, and HR for at least 24 hours following drug administration.[10]

-

-

Data Analysis:

-

Analyze the data to determine the time to onset of the antihypertensive effect, the time to peak effect, the magnitude of blood pressure reduction (in mmHg), and the duration of action.

-

Compare the results from the this compound-treated group to the vehicle-treated control group using appropriate statistical methods.

-

Visualizations: Pathways and Workflows

Signaling Pathway: RAAS Inhibition by Benazeprilat

Caption: Mechanism of RAAS inhibition by benazeprilat.

Experimental Workflow: In Vitro ACE Inhibition Assay

Caption: Workflow for determining ACE inhibitory activity in vitro.

Logical Relationship: From Drug to Antihypertensive Effect

Caption: Causal chain from this compound intake to blood pressure reduction.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of this compound and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 8. idpublications.org [idpublications.org]

- 9. 4.6. Enzyme Assay [bio-protocol.org]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

Benazepril's Role in Endothelial Function and Nitric Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on endothelial function and nitric oxide (NO) bioavailability. Endothelial dysfunction is a critical initiating event in the pathogenesis of various cardiovascular diseases. This compound, beyond its primary antihypertensive action, exerts significant pleiotropic effects on the vascular endothelium. This document elucidates the dual mechanism of this compound: the inhibition of angiotensin II-mediated endothelial dysfunction and the potentiation of bradykinin-induced nitric oxide production. Detailed signaling pathways, quantitative data from clinical and preclinical studies, and comprehensive experimental protocols are presented to offer a thorough resource for researchers and professionals in cardiovascular drug development.

Introduction: Endothelial Dysfunction and the Renin-Angiotensin System

The vascular endothelium is a dynamic paracrine and endocrine organ that plays a pivotal role in maintaining cardiovascular homeostasis. A healthy endothelium regulates vascular tone, inflammation, and coagulation primarily through the synthesis and release of nitric oxide (NO). Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of hypertension, atherosclerosis, and diabetes, and serves as an independent predictor of cardiovascular events.[1][2]

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular function.[3] The primary effector of the RAS, angiotensin II (Ang II), is a potent vasoconstrictor and promotes inflammation, oxidative stress, and fibrosis within the vasculature.[4][5] Angiotensin-converting enzyme (ACE) is a key enzyme in the RAS, responsible for the conversion of the inactive angiotensin I to the highly active Ang II.[6] ACE is identical to kininase II, an enzyme that degrades the vasodilator peptide bradykinin.[6]

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[6] Benazeprilat is a potent, non-sulfhydryl ACE inhibitor that effectively lowers blood pressure and confers cardiovascular protection.[6] A significant component of its protective effect is attributed to its ability to restore and improve endothelial function.

Mechanism of Action: A Two-Pronged Approach

This compound's beneficial effects on the endothelium are twofold: it mitigates the detrimental effects of Ang II and enhances the protective actions of bradykinin.

Inhibition of Angiotensin II-Mediated Endothelial Dysfunction

Ang II, by binding to its type 1 receptor (AT1R) on endothelial and vascular smooth muscle cells, triggers a cascade of signaling events that lead to endothelial dysfunction. This compound, by inhibiting ACE, reduces the circulating and tissue levels of Ang II, thereby attenuating these pathological processes.[3]

Signaling Pathway of Angiotensin II-Induced Vasoconstriction and Endothelial Dysfunction:

Ang II binding to the AT1R, a Gq-protein coupled receptor, initiates a signaling cascade that results in vasoconstriction and increased production of reactive oxygen species (ROS).[4][5]

This compound, by reducing Angiotensin II levels, mitigates these downstream effects, leading to reduced oxidative stress and improved endothelial function.

Potentiation of Bradykinin-Mediated Vasodilation

Bradykinin is a potent vasodilator that acts on the endothelium to stimulate the production of NO.[2] ACE (kininase II) is the primary enzyme responsible for the degradation of bradykinin. By inhibiting ACE, this compound increases the local concentration and half-life of bradykinin, thereby amplifying its beneficial effects on the endothelium.[6]

Signaling Pathway of Bradykinin-Induced Nitric Oxide Production:

Bradykinin binds to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO.[7]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from clinical and preclinical studies investigating the effects of this compound on endothelial function and related biomarkers.

Table 1: Clinical Studies on this compound and Endothelial Function

| Study | Patient Population | Intervention | Duration | Key Findings | Reference |

| Nagy et al. (1998) | 21 previously untreated hypertensive patients | 10 mg this compound daily | 1 month | In patients with baseline FMD <5%, a single 10 mg dose significantly improved FMD from 2.4% ± 2.5% to 5.08% ± 2.4% (P < 0.05). | [8] |

| Multicenter Study (1991) | 206 patients with mild to moderate hypertension | 20 mg this compound daily | 4 weeks | This compound (20 mg) lowered blood pressure by -12.2/-7.7 mm Hg. | [9] |

| Multicenter Study (1992) | 26 patients with chronic congestive heart failure | Single dose of 2 or 5 mg this compound | 24 hours | Significant decrease in systemic vascular resistance (27.1% to 32.0%) and a 67.8% ± 6.4% fall in ACE activity. | [3] |

| Asmar et al. (1998) | 16,987 patients with mild to moderate hypertension | 10 mg this compound daily (with HCTZ if needed) | 8 weeks | Mean sitting DBP decreased from 100.5 ± 5.5 mmHg to 82.5 ± 6.5 mmHg. | [10] |

Table 2: Preclinical Studies on this compound and Endothelial Function/Oxidative Stress

| Study | Model | Intervention | Key Findings | Reference |

| Liu et al. (2009) | Spontaneously hypertensive rats (SHR) | 10 mg/kg/day this compound for 12 weeks | Reduced upregulation of NADPH oxidase p47phox, ROS generation, and NF-κB p65 expression in the kidney. | [11] |

| Nazmi et al. (2016) | Doxorubicin-induced cardiotoxicity in H9c2 cells | 1 µM this compound pretreatment | Significantly enhanced cardiac CAT, SOD, and GSH-Px activity levels and significantly decreased MDA levels (P<0.01). | [12] |

| Kramer et al. (2006) | Rats with induced myocardial ischemia | Oral this compound | Significantly increased nitric oxide metabolite (NOx) levels (P < 0.05) and cGMP levels (P < 0.05). | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on endothelial function.

Measurement of Flow-Mediated Dilation (FMD) in Humans

Objective: To non-invasively assess endothelium-dependent vasodilation.

Principle: Reactive hyperemia, induced by temporary limb ischemia, causes a shear stress-mediated release of NO from the endothelium, leading to vasodilation of the brachial artery. The extent of this dilation is a measure of endothelial function.

Protocol:

-

Patient Preparation: Patients should fast for at least 8-12 hours and refrain from smoking, caffeine, and vigorous exercise for 24 hours prior to the measurement. All vasoactive medications should be withheld for at least 4 half-lives.

-

Positioning: The patient lies supine in a quiet, temperature-controlled room for at least 10 minutes before the first scan. The arm is extended and supported in a comfortable position.

-

Baseline Imaging: A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is used to image the brachial artery in a longitudinal plane, 2-15 cm above the antecubital fossa. The transducer position is optimized to obtain clear images of the anterior and posterior walls of the artery.

-

Baseline Diameter Measurement: Once a clear and stable image is obtained, the diameter of the brachial artery is measured at end-diastole for at least 1 minute to establish a baseline.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery. The cuff is inflated to a suprasystolic pressure (at least 50 mmHg above systolic blood pressure) for 5 minutes.

-

Post-Occlusion Imaging: The cuff is rapidly deflated. Continuous recording of the brachial artery diameter and blood flow velocity (using pulsed-wave Doppler) begins at least 30 seconds before cuff deflation and continues for at least 3 minutes after deflation.

-